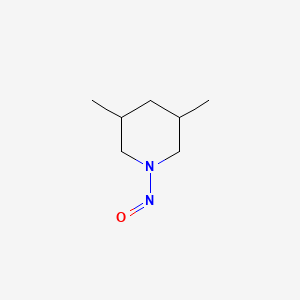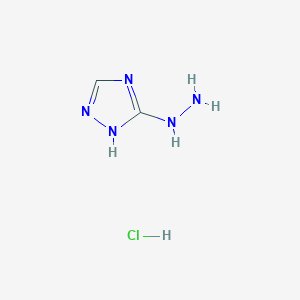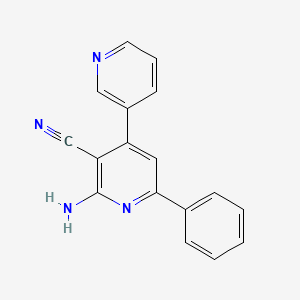![molecular formula C17H25N3OS B14156015 1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone CAS No. 445385-95-5](/img/structure/B14156015.png)
1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone is a complex organic compound that combines the structural features of adamantane, thiazole, and amino groups
Preparation Methods
The synthesis of 1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone involves multiple steps, starting from the preparation of the adamantane and thiazole precursors. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is typically synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.
Thiazole Ring Formation: The thiazole ring is formed through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the adamantane derivative with the thiazole ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted thiazoles, and condensation products.
Scientific Research Applications
1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials with enhanced thermal and mechanical properties.
Industrial Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety provides rigidity and hydrophobicity, enhancing the compound’s binding affinity to hydrophobic pockets in proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. The amino groups can form ionic interactions with negatively charged residues, contributing to the overall binding strength.
Comparison with Similar Compounds
1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone can be compared with other similar compounds, such as:
1-Adamantyl-2-thiazolylmethanone: Lacks the amino substituents, resulting in different reactivity and biological activity.
4-Amino-2-(propan-2-ylamino)-1,3-thiazole: Lacks the adamantane moiety, leading to reduced rigidity and binding affinity.
Adamantyl-thiazole derivatives: Various derivatives with different substituents on the thiazole ring, each exhibiting unique chemical and biological properties.
The uniqueness of this compound lies in its combination of structural features, providing a balance of rigidity, hydrophobicity, and functional group diversity that enhances its potential for various applications.
Properties
CAS No. |
445385-95-5 |
|---|---|
Molecular Formula |
C17H25N3OS |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C17H25N3OS/c1-9(2)19-16-20-15(18)13(22-16)14(21)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,3-8,18H2,1-2H3,(H,19,20) |
InChI Key |
VWFMMIJBICAPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C23CC4CC(C2)CC(C4)C3)N |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



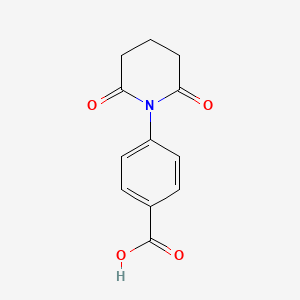
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
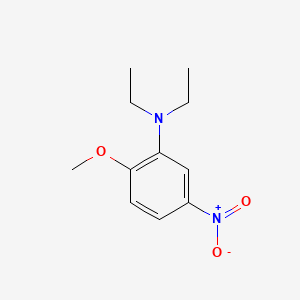
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
